Cas no 2091267-33-1 ((2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone)

(2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- INDEX NAME NOT YET ASSIGNED
- (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone
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- MDL: MFCD30631796
- Inchi: 1S/C8H9Cl2NO2S/c1-2-14(11,13)8-6(9)3-5(12)4-7(8)10/h3-4,11-12H,2H2,1H3
- InChI Key: UDFNBBFFBKKPDQ-UHFFFAOYSA-N
- SMILES: O=S(CC)(C1C(Cl)=CC(O)=CC=1Cl)=N
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- Boiling Point: 376.8±52.0 °C(Predicted)
(2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308973-1g |
(2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone |
2091267-33-1 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-308973-1.0g |
(2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone |
2091267-33-1 | 1.0g |
$0.0 | 2023-02-26 |
(2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone Related Literature
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone
Introduction to (2,6-Dichloro-4-hydroxyphenyl)(ethyl)imino-Lambda6-Sulfanone and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone (CAS No. 2091267-33-1) stands out due to its unique structural features and promising biological activities. This compound has garnered significant attention in recent years, primarily because of its potential applications in the treatment of various diseases. In this comprehensive overview, we delve into the molecular structure, synthesis, and most notably, the latest research findings associated with this intriguing molecule.
The molecular formula of (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone is C10H9Cl2NO3, reflecting its complex and multifaceted chemical composition. The presence of both chloro and hydroxyl substituents on the phenyl ring, coupled with the imino and sulfanone functional groups, contributes to its distinctive reactivity and biological profile. These structural elements not only enhance its solubility in polar solvents but also facilitate interactions with biological targets.
The synthesis of (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone involves a series of well-defined chemical transformations. Typically, it begins with the chlorination of 4-hydroxyphenyl derivatives followed by condensation reactions to introduce the imino group. Subsequent sulfanone formation completes the molecular architecture. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
In recent years, significant research has focused on exploring the pharmacological properties of (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone. Studies have revealed its potent anti-inflammatory effects, making it a promising candidate for treating chronic inflammatory disorders such as rheumatoid arthritis and Crohn's disease. The compound's ability to modulate cytokine production and inhibit key inflammatory pathways has been well-documented in preclinical models.
Moreover, (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone has shown significant promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and inhibiting survival signaling pathways. The presence of multiple electrophilic centers in its structure allows it to engage with diverse biological targets, including enzymes and receptors involved in tumor progression.
The compound's interaction with enzymes such as kinases and phosphodiesterases has also been a subject of intense investigation. By binding to these enzymes, (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone can modulate intracellular signaling cascades that are critical for cell proliferation and differentiation. This mechanism has opened new avenues for developing targeted therapies against cancer and other diseases.
Emerging research also highlights the potential of (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone in neuroprotective applications. Studies suggest that it may protect against neurodegenerative diseases by scavenging reactive oxygen species and preventing oxidative damage to neural cells. Its ability to cross the blood-brain barrier further enhances its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.
The development of derivatives based on the core structure of (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone is an ongoing area of research aimed at improving efficacy and reducing side effects. By modifying substituents or introducing new functional groups, scientists aim to fine-tune the pharmacokinetic properties of these compounds while maintaining their biological activity. Such modifications could lead to more effective treatments with better patient compliance.
The role of computational chemistry in understanding the behavior of (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with biological targets at an atomic level. These insights have guided experimental design and helped predict potential drug-drug interactions.
In conclusion, (2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone represents a fascinating compound with a rich chemical profile and diverse biological activities. Its synthesis remains a testament to the ingenuity of modern organic chemistry, while its pharmacological properties continue to inspire new therapeutic strategies across multiple disease areas. As research progresses, we can anticipate even more profound insights into its potential applications in medicine.
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